molecular formula C19H22N4O2S B2526492 2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1209955-30-5

2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No. B2526492
CAS RN: 1209955-30-5
M. Wt: 370.47
InChI Key: JYTWVTGDHOIGTD-UHFFFAOYSA-N
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Description

Benzimidazole and piperazine derivatives are known for their diverse biological effects, notably their impact on the central nervous system . They have garnered attention for potential drug development due to their diverse pharmacological properties including antibacterial, antiviral, antidiabetic, and anticancer activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives is typically done conventionally. The benzimidazole nuclei are condensed with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction studies . The piperazine ring in these molecules has a chair conformation and the aldehyde group is twisted with respect to the quinoline group .


Chemical Reactions Analysis

The title compound was synthesized by N-alkylation of 4- (4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by FT-IR, 1 H-NMR, 13 C-NMR and LCMS . For example, the yield was 57%; m.p: 162–165 °C; IR Ranges (ATR, cm−1); N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .

Scientific Research Applications

Synthesis and Characterization

The compound “2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole” can be synthesized via a three-step protocol. Its structure is confirmed through high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and proton (^1H) and carbon-13 (^13C) nuclear magnetic resonance (NMR) experiments .

Antibacterial Activity

This novel Mannich derivative exhibits promising antibacterial activity. Further studies are needed to explore its efficacy against specific bacterial strains and mechanisms of action.

Mechanism of Action

Future Directions

The current study synthesizes novel benzimidazole–piperazine derivatives and evaluates their anxiolytic activity . Out of all the derivatives synthesized, some compounds exhibited outstanding anxiolytic efficacy in both computational simulations and live subjects . These compounds demonstrated a remarkable docking score relative to the ligand, suggesting their potential as promising candidates warranting further exploration .

properties

IUPAC Name

2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-2-15-7-9-16(10-8-15)26(24,25)23-13-11-22(12-14-23)19-20-17-5-3-4-6-18(17)21-19/h3-10H,2,11-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTWVTGDHOIGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

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